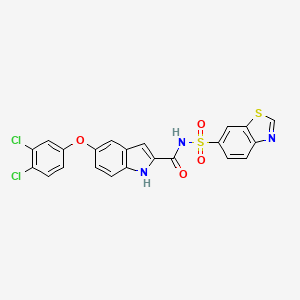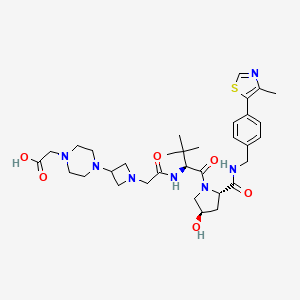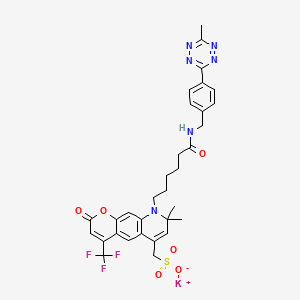
Carvacrol-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carvacrol-d3 is a deuterated form of carvacrol, a monoterpenic phenol found in the essential oils of various plants, particularly those in the Labiatae family. Carvacrol is known for its distinctive warm, pungent odor and is a major component of oregano oil. The deuterated form, this compound, is used in scientific research to study the metabolic and pharmacokinetic properties of carvacrol due to the presence of deuterium atoms, which can provide more detailed insights through techniques like nuclear magnetic resonance spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Carvacrol-d3 can be synthesized through the deuteration of carvacrol. One common method involves the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions to ensure selective deuteration without affecting the aromatic ring structure.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and cost-effective deuteration. The reaction conditions are optimized to maximize yield and purity, ensuring that the final product meets the stringent requirements for research applications.
Analyse Des Réactions Chimiques
Types of Reactions: Carvacrol-d3 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form carvacrol quinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield dihydrothis compound using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxyl group can be substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carvacrol quinone-d3.
Reduction: Dihydrothis compound.
Substitution: Halogenated this compound derivatives.
Applications De Recherche Scientifique
Carvacrol-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nuclear magnetic resonance spectroscopy to study reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to understand the biotransformation of carvacrol in biological systems.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of deuterated drugs and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of Carvacrol-d3 is similar to that of carvacrol. It exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: Disrupts bacterial cell membranes, leading to cell lysis and death.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways and gene expression.
Comparaison Avec Des Composés Similaires
Carvacrol-d3 can be compared with other similar compounds such as thymol, eugenol, and menthol:
Thymol: Similar structure and antimicrobial properties but differs in the position of the hydroxyl group.
Eugenol: Contains a methoxy group instead of an isopropyl group, leading to different pharmacological effects.
Menthol: A cyclic monoterpene with a different functional group, primarily used for its cooling sensation.
This compound is unique due to its deuterated nature, which allows for more precise studies in various scientific fields.
Propriétés
Formule moléculaire |
C10H14O |
|---|---|
Poids moléculaire |
153.24 g/mol |
Nom IUPAC |
2,4,5-trideuterio-6-methyl-3-propan-2-ylphenol |
InChI |
InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)10(11)6-9/h4-7,11H,1-3H3/i4D,5D,6D |
Clé InChI |
RECUKUPTGUEGMW-WVALGTIDSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C)O)[2H])C(C)C)[2H] |
SMILES canonique |
CC1=C(C=C(C=C1)C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(Z)-4-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B12383641.png)


